molecular formula C4H5BrFN3 B6589639 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole CAS No. 1785153-78-7

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole

Cat. No.: B6589639
CAS No.: 1785153-78-7
M. Wt: 194
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Description

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a fluoroethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted triazoles with various functional groups.

    Oxidation: Products include triazole oxides or other oxidized derivatives.

    Reduction: Products include dehalogenated triazoles or partially reduced compounds.

Scientific Research Applications

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole: A parent compound with a similar triazole ring structure but lacking the bromine and fluoroethyl substituents.

    3-bromo-1H-1,2,4-triazole: A similar compound with a bromine atom but without the fluoroethyl group.

    1-(2-fluoroethyl)-1H-1,2,4-triazole: A compound with a fluoroethyl group but without the bromine atom.

Uniqueness

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine and fluoroethyl substituents on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1785153-78-7

Molecular Formula

C4H5BrFN3

Molecular Weight

194

Purity

95

Origin of Product

United States

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